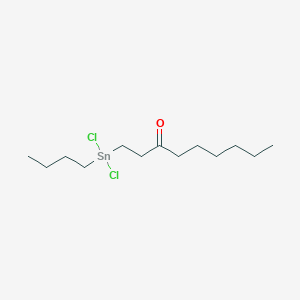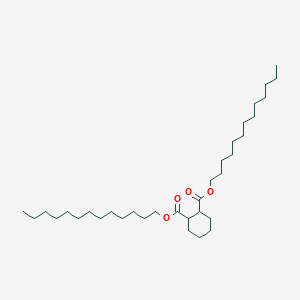
Ditridecyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyl cyclohexane-1,2-dicarboxylate is an organic compound used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is a colorless, odorless liquid that is used in various industrial applications, including the production of flexible plastics for toys, medical devices, and food packaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diisononyl phthalate. Alternatively, it can be prepared by the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene followed by hydrogenation . The preparation method involves adding hexahydrophthalic anhydride, isononanol, and acetic anhydride into a reaction vessel, heating to 180-300°C, and then stirring and dehydrating for 2-5 hours . Excess alcohol is removed through flash evaporation, and low-molecular-weight impurities are removed by bubbling with water vapor and nitrogen .
Industrial Production Methods
The industrial production of this compound involves a single-step high-temperature esterification process. This method significantly shortens reaction time and reduces energy consumption. The process includes pressure-reduced flash evaporation to remove excess alcohol, avoiding emulsification and eliminating the need for neutralization and washing, thus preventing the production of alkaline wastewater .
Chemical Reactions Analysis
Types of Reactions
Ditridecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, acids, and alkalis . The compound is incompatible with strong oxidizers, acids, and alkalis, which can lead to decomposition or unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid and its mono and diesters . Oxidative metabolites such as cyclohexane-1,4-dicarboxylic acid and mono hydroxyisononyl ester are also formed .
Scientific Research Applications
Ditridecyl cyclohexane-1,2-dicarboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ditridecyl cyclohexane-1,2-dicarboxylate involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing intermolecular forces. This interaction allows the polymer chains to move more freely, resulting in increased flexibility and durability of the plastic material . The compound is metabolized in biological systems to form various oxidative metabolites, which can be used as biomarkers for exposure assessment .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate: Another plasticizer used in similar applications but has been scrutinized for its potential endocrine-disrupting effects.
Di(2-ethylhexyl)phthalate: A widely used plasticizer that has also faced regulatory restrictions due to its toxicity.
Di(isononyl)cyclohexane-1,2-dicarboxylate: A similar compound with comparable applications and properties.
Uniqueness
Ditridecyl cyclohexane-1,2-dicarboxylate is unique in its high molecular weight and non-aromatic structure, making it a safer alternative to traditional phthalate plasticizers. Its low toxicity and minimal endocrine-disrupting effects make it suitable for sensitive applications such as medical devices and food packaging .
Properties
CAS No. |
167907-26-8 |
|---|---|
Molecular Formula |
C34H64O4 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
ditridecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
QBNKOOBQDPEETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
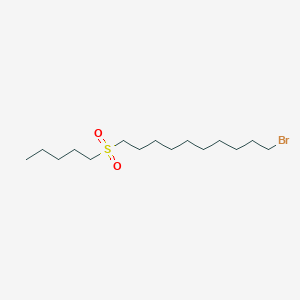

![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
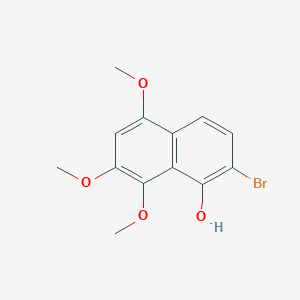
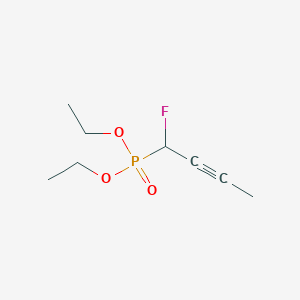
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
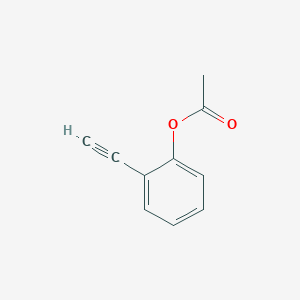
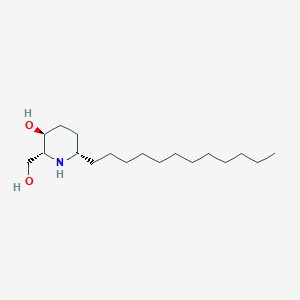
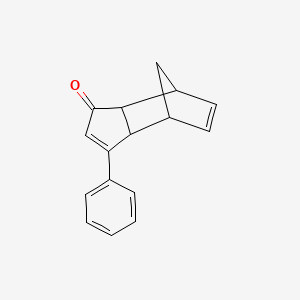
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
